5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II)
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Overview
Description
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is a coordination compound with the molecular formula C44H28N4Ni. It is a nickel complex of tetraphenylporphyrin, a type of porphyrin that is widely studied for its unique chemical properties and applications. This compound is known for its dark purple crystalline appearance and is used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine nickel(II) typically involves the reaction of tetraphenylporphyrin with a nickel salt. One common method is to dissolve tetraphenylporphyrin in a solvent such as dichloromethane, followed by the addition of nickel(II) acetate. The reaction mixture is then heated under reflux conditions for several hours to ensure complete complexation. The product is purified by chromatography on neutral alumina and recrystallized from a mixture of dichloromethane and methanol .
Industrial Production Methods
While specific industrial production methods for 5,10,15,20-tetraphenyl-21H,23H-porphine nickel(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent use, and purification techniques to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: Ligand substitution reactions can occur, where the nickel center can exchange ligands with other donor molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve solvents like dichloromethane and conditions such as heating or the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nickel(III) porphyrin complexes, while reduction can produce nickel(I) porphyrin complexes.
Scientific Research Applications
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is used in various scientific research applications, including:
Chemistry: It is studied for its catalytic properties in organic synthesis and its ability to mimic the active sites of metalloenzymes.
Biology: The compound is used in studies related to electron transfer processes and as a model for biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used as a dye and in the development of materials with specific electronic properties
Mechanism of Action
The mechanism by which 5,10,15,20-tetraphenyl-21H,23H-porphine nickel(II) exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The nickel center can undergo changes in oxidation state, facilitating redox reactions. This property is crucial for its catalytic activity and its role in mimicking metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride
- Nickel(II) phthalocyanine
Uniqueness
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is unique due to its specific electronic properties and stability. Compared to its cobalt, copper, and manganese counterparts, the nickel complex exhibits distinct redox behavior and catalytic activity. Nickel(II) phthalocyanine, while similar in some respects, differs in its structural and electronic properties, leading to different applications and reactivity .
Properties
CAS No. |
14172-92-0 |
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Molecular Formula |
C44H30N4Ni+2 |
Molecular Weight |
673.4 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2 |
InChI Key |
QYYOZCCOYWFLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Ni+2] |
Origin of Product |
United States |
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